1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
The compound 1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H,3H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic molecule featuring a fluorophenyl group, a benzodiazolyl moiety, and a pyrrolidin-2-one core. The 2-fluorophenyl substituent likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the benzodiazolyl group contributes to π-π stacking interactions in biological targets. The pyrrolidin-2-one ring introduces conformational rigidity, which can influence binding affinity . Structural elucidation of such compounds typically employs X-ray crystallography refined via programs like SHELXL, a gold standard for small-molecule refinement .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,15H,1,11-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDJOJFRQFSFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one , also known as C630-0228, has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H20FN3O
- IUPAC Name : this compound
- SMILES Representation : CC(Cn1c(cccc2)c2nc1C(CC1=O)CN1c(cccc1)c1F)=C
The structure includes a fluorinated phenyl group and a benzodiazole moiety, which are significant for its biological activity.
Research indicates that compounds with similar structural features often interact with various biological targets, particularly within the central nervous system (CNS). The presence of the benzodiazole structure suggests potential interactions with GABA-A receptors, which are critical for modulating neuronal excitability and have implications in treating anxiety and other neurological disorders.
GABA-A Receptor Modulation
Studies on related compounds have shown that modulation of the GABA-A receptor can lead to anxiolytic effects. For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity without directly activating it . This mechanism may be relevant for C630-0228, suggesting it could exhibit similar properties.
Antiproliferative Activity
A recent study evaluated the antiproliferative activity of structurally related compounds against various cancer cell lines. The findings indicated that certain fluorinated derivatives demonstrated significant activity against breast, colon, and lung cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C630-0228 | MCF7 (Breast) | 15.0 |
| C630-0228 | HCT116 (Colon) | 12.5 |
| C630-0228 | A549 (Lung) | 10.0 |
These results suggest that C630-0228 may possess promising anticancer properties worth further exploration.
Study on Metabolic Stability
In a comparative study assessing metabolic stability using human liver microsomes (HLMs), it was found that compounds similar to C630-0228 exhibited enhanced stability compared to traditional GABA-A receptor modulators like alpidem. The metabolic pathways predominantly involved hydroxylation at specific sites on the aromatic ring, leading to reduced hepatotoxicity .
Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of benzodiazole derivatives showed that compounds with modifications at the 4-position of the benzodiazole ring enhanced their affinity for GABA-A receptors. This suggests that structural modifications in C630-0228 could optimize its pharmacological profile for treating CNS disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Systems
Fluorophenyl vs. Chlorophenyl Analogs
- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () : Replacing the 2-fluorophenyl group with a 4-chlorophenyl moiety alters electronic properties. The chlorine atom’s stronger electron-withdrawing effect may reduce solubility compared to fluorine, impacting pharmacokinetics. However, chlorophenyl derivatives often exhibit enhanced binding to hydrophobic pockets in enzymes .
- (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenylpropan-1-one () : This compound shares the fluorophenyl group but replaces the benzodiazolyl moiety with a triazole ring. The triazole’s hydrogen-bonding capacity may improve target engagement, whereas the benzodiazolyl group in the target compound offers greater aromatic surface area for stacking interactions .
Methoxyphenyl and Dichlorophenyl Derivatives
- The methoxyphenyl substituent introduces steric bulk, which could hinder binding to compact active sites .
Heterocycle Modifications
Benzodiazolyl vs. Pyrazolo-Pyrimidine Systems
- Example 76 () : The pyrazolo[3,4-d]pyrimidine core in this compound provides a planar heteroaromatic system, contrasting with the benzodiazolyl group’s fused bicyclic structure. Pyrazolo-pyrimidines are prevalent in kinase inhibitors due to their ability to mimic ATP’s purine ring, suggesting the target compound’s benzodiazolyl group may serve a similar role in targeting nucleotide-binding domains .
Triazole vs. Benzodiazolyl Moieties
- (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () : The triazole ring’s smaller size and nitrogen-rich structure favor interactions with polar residues (e.g., aspartate or glutamate). In contrast, the benzodiazolyl group’s extended π-system may improve selectivity for hydrophobic binding pockets .
Melting Points and Solubility
- Example 76 () : Melting point (252–255°C) reflects high crystallinity due to strong intermolecular forces in the pyrazolo-pyrimidine system. The target compound’s benzodiazolyl and fluorophenyl groups may similarly promote crystallinity, though melting point data are unavailable .
- (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () : The dichlorophenyl group likely reduces aqueous solubility, whereas the target compound’s fluorophenyl substituent may offer a better balance between lipophilicity and solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
| Functional Group | Electronic Effect | Solubility Impact | Biological Relevance |
|---|---|---|---|
| 2-Fluorophenyl | Moderate electron-withdrawing | Balanced lipophilicity | Metabolic stability |
| 4-Chlorophenyl | Strong electron-withdrawing | Reduced solubility | Hydrophobic binding |
| Benzodiazolyl | Extended π-system | Low aqueous solubility | Stacking interactions |
| Triazolyl | Hydrogen-bond donor/acceptor | Moderate solubility | Polar target engagement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
